molecular formula C21H19N3O3S B2794370 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide CAS No. 1207011-37-7

2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide

Cat. No.: B2794370
CAS No.: 1207011-37-7
M. Wt: 393.46
InChI Key: MVNVDJOOEDBXOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes compounds similar to the one , has been described in the literature . The initial step involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid to synthesize 2-(chloromethyl)-1H-benzo[d]imidazole .

Scientific Research Applications

Benzoxazoles in Medicinal Chemistry

Benzoxazoles and their derivatives are a fascinating group of molecules in medicinal chemistry. They display a diversity of biological activities, and some are utilized in clinical applications. The guanidine group, when bonded to a benzazole ring, results in modified biological activity of these heterocycles. This includes potential therapeutic agents exhibiting cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis among other pharmacological activities. The review by Rosales-Hernández et al. (2022) emphasizes the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents, highlighting synthetic approaches and the current understanding of their pharmacological activities (Rosales-Hernández et al., 2022).

Quinolines as Corrosion Inhibitors and Pharmaceuticals

Quinolines, including their derivatives, are widely acknowledged for their anticorrosive properties and pharmaceutical applications. The incorporation of polar substituents into quinoline derivatives enhances their ability to form stable chelating complexes with metallic surfaces, thereby offering protection against corrosion. Moreover, quinolines have been explored for their antitumoral properties and as catalysts' ligands, underscoring their versatility in scientific research (Verma et al., 2020).

Acetamides in CNS Drug Development

Acetamides and their structural analogs hold promise in the development of central nervous system (CNS) acting drugs. The synthesis, structure-activity relationships, and biological activities of benzimidazole-quinoline, a compound class with acetamide features, have been reviewed to aid in the design of new drugs. This comprehensive analysis suggests that integrating acetamide functionalities into heterocyclic compounds could lead to the discovery of novel therapeutics with potential CNS activities, highlighting the synthetic efforts and pharmacological evaluations conducted in this area (Salahuddin et al., 2023).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-quinolin-8-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19(14-28-21-24-16-8-1-2-9-17(16)27-21)22-12-5-13-26-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVDJOOEDBXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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